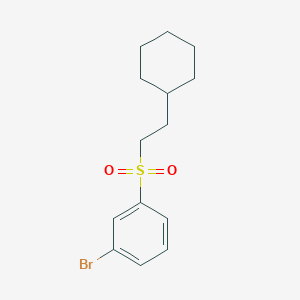
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom at the first position and a sulfonyl group attached to a 2-cyclohexylethyl chain at the third position
Métodos De Preparación
The synthesis of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting bromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Alkylation: The final step is the alkylation of the sulfonylated bromobenzene with 2-cyclohexylethyl bromide in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: The sulfonyl group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with the sulfonyl group at the fourth position.
1-Chloro-3-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-3-((2-phenylethyl)sulfonyl)benzene: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexylethyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H19BrO2S |
|---|---|
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
1-bromo-3-(2-cyclohexylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H19BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Clave InChI |
UZXKZLHBFZWOIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


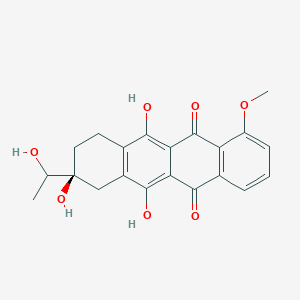


![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
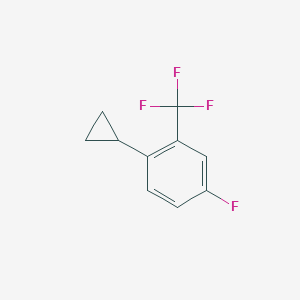

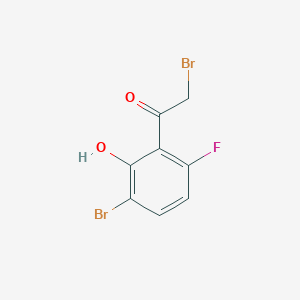


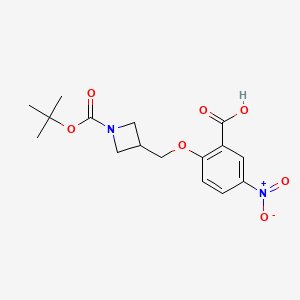
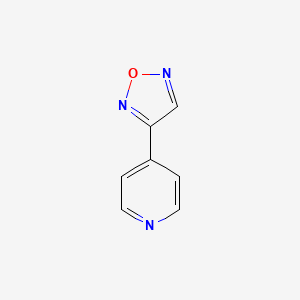
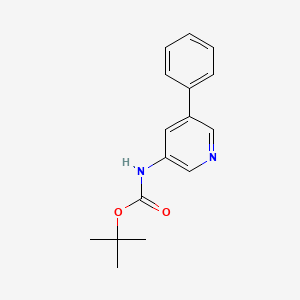
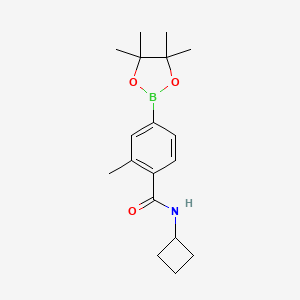
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
